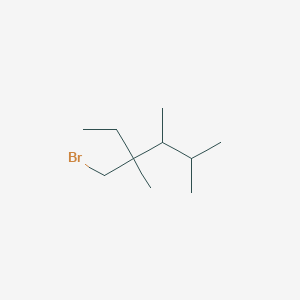
4-(Bromomethyl)-2,3,4-trimethylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-2,3,4-trimethylhexane is an organic compound with the molecular formula C10H21Br It is a brominated derivative of trimethylhexane, characterized by the presence of a bromomethyl group attached to the fourth carbon of the hexane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2,3,4-trimethylhexane typically involves the bromination of 2,3,4-trimethylhexane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform. The bromination selectively occurs at the methyl group due to the stability of the resulting radical intermediate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of photochemical bromination, where ultraviolet light is used to initiate the radical reaction, can also be employed for large-scale production. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-2,3,4-trimethylhexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution, sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO), or ammonia (NH3) in ethanol.
Elimination Reactions: Potassium tert-butoxide (t-BuOK) in tert-butanol or sodium ethoxide (NaOEt) in ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Alcohols, nitriles, amines.
Elimination Reactions: Alkenes.
Oxidation: Aldehydes, carboxylic acids.
Applications De Recherche Scientifique
4-(Bromomethyl)-2,3,4-trimethylhexane has several applications in scientific research:
Synthetic Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity and can be explored for drug development.
Material Science: Utilized in the preparation of polymers and advanced materials. The bromine atom can be used for further functionalization, leading to materials with specific properties.
Industrial Applications: Employed in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-2,3,4-trimethylhexane in chemical reactions involves the formation of a reactive intermediate, typically a carbocation or a radical, depending on the reaction conditions. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene. The specific molecular targets and pathways depend on the nature of the reaction and the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Chloromethyl)-2,3,4-trimethylhexane: Similar structure but with a chlorine atom instead of bromine. It exhibits similar reactivity but may have different reaction rates and conditions.
4-(Iodomethyl)-2,3,4-trimethylhexane: Contains an iodine atom, which is more reactive in nucleophilic substitution reactions compared to bromine.
2,3,4-Trimethylhexane: The parent hydrocarbon without the bromomethyl group. It is less reactive and does not undergo the same types of substitution or elimination reactions.
Uniqueness
4-(Bromomethyl)-2,3,4-trimethylhexane is unique due to the presence of the bromomethyl group, which imparts specific reactivity patterns. The bromine atom is a good leaving group, making the compound highly reactive in substitution and elimination reactions. This reactivity is leveraged in synthetic chemistry to create a wide range of derivatives and complex molecules.
Propriétés
Formule moléculaire |
C10H21Br |
|---|---|
Poids moléculaire |
221.18 g/mol |
Nom IUPAC |
4-(bromomethyl)-2,3,4-trimethylhexane |
InChI |
InChI=1S/C10H21Br/c1-6-10(5,7-11)9(4)8(2)3/h8-9H,6-7H2,1-5H3 |
Clé InChI |
OKWUNCYYCXZARO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CBr)C(C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid](/img/structure/B13165183.png)



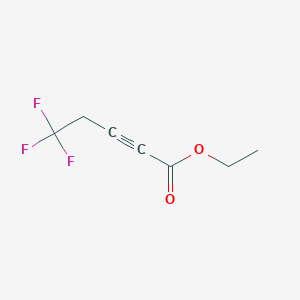
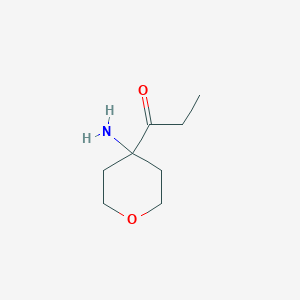

![(2E)-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13165212.png)

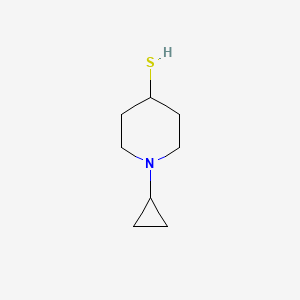


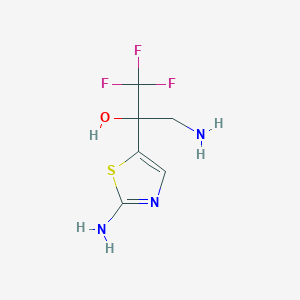
![Methyl 3'-chlorospiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13165264.png)
